L-Valine, L-alanyl-, methyl ester
CAS No.:
Cat. No.: VC16244267
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O3 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | methyl 2-(2-aminopropanoylamino)-3-methylbutanoate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12) |
| Standard InChI Key | HFERNNXIGSVLPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C(C)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The proposed structure of L-valine, L-alanyl-, methyl ester consists of two amino acids: L-alanine (N-terminal) and L-valine (C-terminal), connected by a peptide bond. The valine residue’s carboxyl group is esterified with a methyl group, yielding the molecular formula and a molecular weight of 232.28 g/mol . This configuration parallels other amino acid methyl esters, such as L-valine methyl ester () and L-alanine methyl ester (), which are well-documented in the literature .
Physicochemical Properties
While direct data on the dipeptide ester are unavailable, extrapolation from similar compounds suggests:
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LogP: ~1.2 (moderate lipophilicity, comparable to L-valine methyl ester’s LogP of 0.843) .
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Solubility: Likely soluble in polar organic solvents (e.g., methanol, acetonitrile) due to the ester moiety, with limited aqueous solubility .
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Stability: Methyl esters of amino acids are prone to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C .
Synthesis Pathways
Peptide Bond Formation
The synthesis of L-valine, L-alanyl-, methyl ester would require sequential steps:
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Protection of Amino Groups: L-alanine’s α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired reactions .
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Activation of Carboxyl Group: The carboxyl group of L-alanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or HOBt (hydroxybenzotriazole) .
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Coupling with L-Valine Methyl Ester: The activated L-alanine reacts with L-valine methyl ester’s amino group to form the peptide bond. This step mirrors methods used in synthesizing N-(2-pyridylsulfonyl) amino acid esters, where palladium catalysts facilitate C–H activation .
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Deprotection: Removal of protecting groups under mild acidic conditions (e.g., trifluoroacetic acid for Boc groups) .
Esterification of Valine
The methyl ester at the C-terminus can be introduced via:
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Direct Esterification: Reaction of L-valine with methanol in the presence of thionyl chloride (), as demonstrated in the synthesis of L-valine methyl ester hydrochloride .
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Transesterification: Exchange of a larger ester (e.g., ethyl) with methanol using acid catalysis .
Biological and Industrial Applications
Ergogenic and Nutritional Supplements
Amino acid derivatives, including methyl esters, are widely used as ergogenic aids. They enhance physical performance by modulating hormone secretion (e.g., growth hormone), reducing muscle damage, and improving mental acuity during stress . For example, L-valine methyl ester has been shown to influence fuel utilization during exercise, suggesting that the dipeptide ester might exhibit synergistic effects .
Pharmaceutical Intermediates
Peptide methyl esters serve as precursors in drug synthesis. The palladium-catalyzed γ-arylation of N-(2-pyridylsulfonyl) amino acid esters highlights their role in creating complex molecules with therapeutic potential . Similarly, L-valine, L-alanyl-, methyl ester could be a building block for anticancer or antimicrobial peptides.
Cosmetic and Dermatological Uses
Methyl esters of amino acids are valued in cosmetics for their moisturizing and skin-barrier-repairing properties. Their lipophilic nature enhances penetration into the stratum corneum, making them ideal for anti-aging formulations .
Challenges and Future Directions
Analytical Characterization
The absence of reference spectra (NMR, MS) for L-valine, L-alanyl-, methyl ester complicates its identification. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume